molecular formula Bi4O12Si3 B101256 Tetrabismuth trisilicate CAS No. 15983-20-7

Tetrabismuth trisilicate

Cat. No.: B101256
CAS No.: 15983-20-7
M. Wt: 1112.17 g/mol
InChI Key: VAJWOSQCMYZKPH-UHFFFAOYSA-N
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Description

Tetrabismuth trisilicate (Bi₄Si₃O₁₂), also known as bismuth(III) silicate or sillénite-type compound, is a synthetic inorganic material with a complex crystal structure. Its molecular formula corresponds to Bi₁₂SiO₂₀ in some notations, reflecting a dodecabismuth silicon icosaoxide framework . Key identifiers include:

  • Linear Formula: Bi₄Si₃O₁₂ or Bi₁₂SiO₂₀
  • PubChem CID: 167501 / 73555496
  • IUPAC Name: Tetrabismuth; trisilicate or dodecabismuth; oxygen(2-); silicate .

Properties

CAS No.

15983-20-7

Molecular Formula

Bi4O12Si3

Molecular Weight

1112.17 g/mol

IUPAC Name

tetrabismuth;trisilicate

InChI

InChI=1S/4Bi.3O4Si/c;;;;3*1-5(2,3)4/q4*+3;3*-4

InChI Key

VAJWOSQCMYZKPH-UHFFFAOYSA-N

SMILES

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

Other CAS No.

15983-20-7

Synonyms

tetrabismuth trisilicate

Origin of Product

United States

Comparison with Similar Compounds

Magnesium Trisilicate (Mg₂Si₃O₈·nH₂O)

Structural and Functional Differences :

  • Molecular Weight : 260.86 g/mol (vs. 1112.18 g/mol for Bi₄Si₃O₁₂) .
  • Key Properties :
    • Insoluble in water, with strong antacid and adsorbent properties, making it effective in treating peptic ulcers .
    • Reacts with hydrochloric acid (HCl) to form silica (SiO₂) and magnesium chloride (MgCl₂), neutralizing gastric acid .
  • Applications : Primarily medical, as an antacid and adsorbent for gastrointestinal disorders .

Table 1: Adsorption Capacity Comparison

Compound Adsorption Power (Relative to Magnesia) Key Adsorbed Substances
Magnesium Trisilicate >10× Bismuth hydroxide, aluminum salts, toxins
Tetrabismuth Trisilicate Not reported in evidence Likely limited due to inert structure

Bismuth Titanate (Bi₄Ti₃O₁₂)

Structural Comparison :

  • Formula : Bi₄Ti₃O₁₂ (vs. Bi₄Si₃O₁₂ for this compound).
  • Key Differences :
    • Titanium (Ti) replaces silicon (Si), altering electronic properties.
    • Exhibits ferroelectricity, useful in capacitors and memory devices .
  • Applications : Advanced ceramics, piezoelectric materials, and optoelectronics .

Organobismuth Compounds (e.g., Trimethylbismuth, TMBi)

Functional Contrast :

  • Reactivity: Organobismuth compounds (e.g., TMBi) are highly reactive, serving as catalysts in organic synthesis (e.g., cross-coupling reactions) .
  • Structure : Contain bismuth-carbon bonds (e.g., C₃H₉Bi), unlike the oxide framework of this compound .

Table 2: Key Properties of Bismuth-Containing Compounds

Compound Molecular Weight (g/mol) Primary Applications Stability
This compound 1112.18 Electronics, catalysts (inferred) High (oxide structure)
Magnesium Trisilicate 260.86 Medical antacids Moderate (hydrated)
Bismuth Titanate ~1115.54 Ferroelectric ceramics High (oxide structure)
Trimethylbismuth 286.11 Organic synthesis catalyst Low (air-sensitive)

Research Findings and Gaps

  • This compound: Limited data on its adsorption or catalytic activity in the provided evidence.
  • Magnesium Trisilicate : Well-documented antacid efficacy, with 1.436 g SiO₂ produced per gram of compound after HCl reaction .
  • Conflicting Data: lists multiple formulas (Bi₄Si₃O₁₂ vs. Bi₁₂SiO₂₀), indicating possible polymorphism or nomenclature variations.

Q & A

Q. What are the established synthesis protocols for tetrabismuth trisilicate, and how do reaction conditions influence crystallinity?

this compound is typically synthesized via solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of Bi₂O₃ and SiO₂ are heated at 800–1000°C under inert atmospheres, with dwell times optimized to minimize impurity phases like Bi₄Si₃O₁₂ . Sol-gel routes use precursors such as bismuth nitrate and tetraethyl orthosilicate, with pH and calcination temperature critical for phase purity. Crystallinity is validated via X-ray diffraction (XRD) Rietveld refinement and compared to ICSD reference codes (e.g., 01-072-1012) .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

  • XRD : Primary method for phase identification; lattice parameters should align with literature (e.g., monoclinic symmetry, space group C2/m) .
  • Raman spectroscopy : Peaks at 550–600 cm⁻¹ (Bi-O-Si vibrations) and 850–900 cm⁻¹ (Si-O stretching) confirm bonding .
  • SEM/EDS : Ensures stoichiometric homogeneity (Bi:Si ≈ 4:3) and detects secondary phases. Cross-validate with TEM for nanoscale defects .

Q. How does this compound’s stability vary under thermal and chemical stress?

Thermal stability is assessed via thermogravimetric analysis (TGA) up to 1200°C, showing decomposition above 950°C to Bi₂O₃ and SiO₂. Chemical stability is tested in acidic/alkaline solutions (e.g., HCl, NaOH) via ICP-MS to measure leaching rates of Bi³⁺ and Si⁴⁺ ions .

Advanced Research Questions

Q. How can experimental design be optimized to resolve contradictions in reported bandgap values (2.1–2.5 eV)?

Contradictions arise from synthesis purity, measurement techniques (UV-Vis vs. ellipsometry), and surface defects. Use Design of Experiments (DoE) to isolate variables:

  • Factors : Precursor purity, annealing rate, atmosphere (N₂ vs. air).
  • Response surface methodology (RSM) : Quantifies interactions between factors . Cross-validate bandgap data with photoluminescence spectroscopy and DFT calculations .

Q. What methodologies address discrepancies in photocatalytic performance data across studies?

Discrepancies often stem from inconsistent testing conditions (light intensity, pollutant concentration). Standardize protocols:

  • Use AM 1.5G solar simulators calibrated to 100 mW/cm².
  • Report apparent quantum yield (AQY) instead of efficiency metrics.
  • Conduct control experiments with Degussa P25 TiO₂ for benchmarking .

Q. How can computational modeling (DFT/MD) predict interfacial properties of this compound in composite systems?

Density functional theory (DFT) models using VASP or Quantum ESPRESSO can simulate interfacial charge transfer in Bi-O-Si bonds. Molecular dynamics (MD) with ReaxFF force fields assess thermal expansion mismatches in composites. Validate predictions with in situ XRD under variable temperatures .

Q. What strategies improve reproducibility in doping studies (e.g., rare-earth elements)?

  • Document precursor decomposition kinetics via TGA-DSC.
  • Use triangulation (XRD, XPS, TEM) to confirm dopant incorporation sites.
  • Share raw data and synthesis logs via repositories like Zenodo to enable replication .

Q. How do crystallographic defects impact ionic conductivity, and what advanced imaging techniques quantify these defects?

Aberration-corrected STEM with EELS maps oxygen vacancies and grain boundaries. Neutron diffraction (e.g., at ISIS Facility) probes anion sublattice disorder. Pair distribution function (PDF) analysis resolves short-range structural distortions .

Methodological and Ethical Considerations

Q. What ethical frameworks apply when reporting negative results (e.g., failed doping attempts)?

Follow FAIR data principles : Publish negative datasets in repositories with metadata explaining experimental conditions. Cite precedents (e.g., null results in Chem. Mater.) to avoid publication bias .

Q. How to integrate new findings with existing literature while avoiding overgeneralization?

Conduct systematic reviews using PRISMA guidelines to map knowledge gaps. Use meta-analysis tools (e.g., RevMan) to statistically synthesize property data across studies, weighted by sample size and methodology rigor .

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